2-(3-Methoxy-5-methylphenoxy)acetic acid

描述

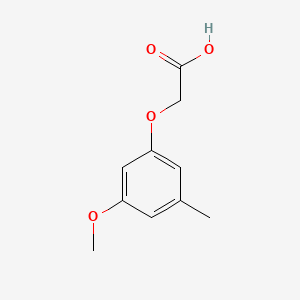

2-(3-Methoxy-5-methylphenoxy)acetic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-methoxy-5-methylphenoxy group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid typically involves the reaction of 3-methoxy-5-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

化学反应分析

Types of Reactions

2-(3-Methoxy-5-methylphenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution reactions.

Major Products Formed

Oxidation: Formation of 3-methoxy-5-methylbenzoic acid.

Reduction: Formation of 2-(3-methoxy-5-methylphenoxy)ethanol.

Substitution: Formation of various substituted phenoxyacetic acids depending on the substituent introduced.

科学研究应用

Pharmacological Applications

Anti-inflammatory Activity

Research has indicated that derivatives of phenoxyacetic acids, including 2-(3-Methoxy-5-methylphenoxy)acetic acid, exhibit anti-inflammatory properties. Studies have demonstrated that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Antibacterial and Antifungal Properties

Compounds structurally related to this compound have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. In a study, synthesized derivatives were evaluated for their efficacy against these bacteria, revealing promising results . Additionally, some derivatives demonstrated antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial potential.

Agricultural Applications

Plant Growth Regulators

Phenoxyacetic acids are known to act as plant growth regulators. Compounds like this compound can influence plant growth by modulating hormonal pathways. Specifically, they may enhance root development and overall plant vigor . This application is particularly relevant in agriculture, where optimizing plant growth is crucial for crop yield.

Synthesis and Structural Studies

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, the compound can be synthesized via the condensation reaction of appropriate phenolic compounds with acetic acid derivatives under controlled conditions .

Structural Characterization

Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure of synthesized compounds. These techniques provide insights into the molecular framework and confirm the presence of functional groups critical for biological activity .

Case Studies

| Study | Findings | Application Area |

|---|---|---|

| Study on Anti-inflammatory Effects | Demonstrated significant reduction in cytokine levels in vitro | Pharmacology |

| Antibacterial Activity Evaluation | Showed potent activity against Staphylococcus aureus | Microbiology |

| Plant Growth Regulation Experiment | Enhanced root growth in treated plants | Agriculture |

作用机制

The mechanism of action of 2-(3-Methoxy-5-methylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetic acid moiety can mimic natural plant hormones, leading to the modulation of growth and development processes in plants. In biological systems, it may interact with cellular proteins, affecting various biochemical pathways.

相似化合物的比较

Similar Compounds

- 2-Methylphenoxyacetic acid

- 3-Methylphenoxyacetic acid

- 2-Methoxyphenoxyacetic acid

Comparison

2-(3-Methoxy-5-methylphenoxy)acetic acid is unique due to the presence of both methoxy and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to 2-methylphenoxyacetic acid and 3-methylphenoxyacetic acid, the additional methoxy group provides different electronic and steric effects, potentially leading to distinct properties and applications.

生物活性

2-(3-Methoxy-5-methylphenoxy)acetic acid, a phenoxyacetic acid derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structure, which contributes to its interaction with various biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHO

- Molecular Weight : 210.23 g/mol

This compound contains a methoxy group and a methyl group on the aromatic ring, which are believed to enhance its biological activity through modulation of receptor binding and enzymatic interactions.

Antimicrobial Activity

Research indicates that derivatives of phenoxyacetic acids, including this compound, exhibit significant antimicrobial properties. In a study involving various synthesized compounds, certain derivatives demonstrated potent antibacterial effects against Pseudomonas aeruginosa and Staphylococcus aureus . The structure-activity relationship suggests that modifications in the phenyl ring can enhance antibacterial efficacy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation, particularly the NF-kB pathway.

Antifungal Activity

In addition to antibacterial properties, certain derivatives of phenoxyacetic acids have shown antifungal activity against pathogenic fungi such as Candida albicans. This activity is attributed to the ability of the compounds to disrupt fungal cell membranes or inhibit key enzymatic processes within the fungi .

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : Interaction with various receptors can lead to altered cellular responses, contributing to its therapeutic effects.

Case Studies

Several studies have reported on the efficacy of phenoxyacetic acid derivatives in clinical and preclinical settings:

- A study highlighted the synthesis of amino acid conjugates with phenoxyacetic acids, demonstrating enhanced antibacterial and antifungal activities compared to their parent compounds .

- Another investigation into anti-inflammatory properties revealed that treatment with this compound significantly reduced markers of inflammation in animal models .

属性

IUPAC Name |

2-(3-methoxy-5-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-7-3-8(13-2)5-9(4-7)14-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVIJVUXGRHHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717087 | |

| Record name | (3-Methoxy-5-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260651-18-0 | |

| Record name | (3-Methoxy-5-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。